3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide
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Description
3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3 and its molecular weight is 309.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar triazole ring structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of the methoxymethyl group and the triazole ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to the biological activities mentioned above (antiviral, anti-inflammatory, anticancer, etc.).
Result of Action
Given the broad-spectrum biological activities of similar compounds, the compound could potentially exert a variety of effects at the molecular and cellular levels .
Biological Activity
The compound 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a triazole-containing derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C11H20N4O2 |
Molecular Weight | 228.30 g/mol |
IUPAC Name | This compound |
LogP | 0.5 |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the triazole ring. The triazole structure can participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation: It can act as a ligand for various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings: A related compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer potential:
- Case Study: In vitro studies indicated that similar triazole compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups: The presence of methoxymethyl groups enhances lipophilicity, improving cell membrane permeability and bioavailability.
- Triazole Ring Positioning: Variations in the positioning of the triazole ring significantly affect binding affinity to target proteins.
Comparative Analysis
To illustrate the unique properties of this compound compared to other triazole derivatives, a comparative table is provided:
Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
---|---|---|
3-[4-(methoxymethyl)-1H-1,2,3-triazol] | Moderate (2.14 µM) | Significant (varies by cell line) |
5-(4-methoxyphenyl)-1H-triazole | Weak (10 µM) | Moderate (5 µM) |
4-(3-pyridyl)-1H-triazole | Strong (0.5 µM) | High (0.8 µM) |
Properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-21-10-12-8-19(17-16-12)13-2-5-18(9-13)14(20)15-11-3-6-22-7-4-11/h8,11,13H,2-7,9-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGRBUOSZVCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.